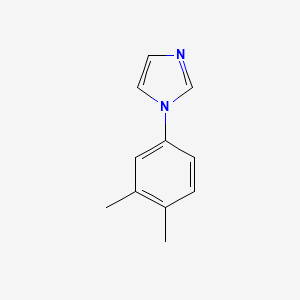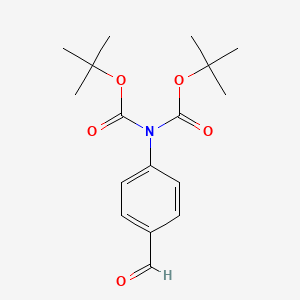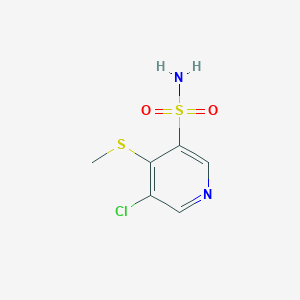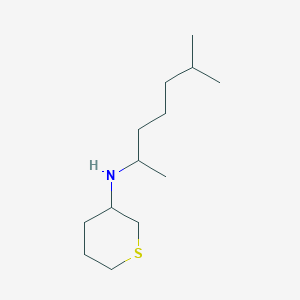
4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C13H13ClN2O3S and a molecular weight of 312.77 g/mol . It is characterized by the presence of a quinoline ring substituted with a chloro group at the 4-position and a morpholine ring attached via a sulfonyl group at the 6-position
Preparation Methods
The synthesis of 4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine typically involves the reaction of 4-chloroquinoline with morpholine in the presence of a sulfonylating agent . The reaction conditions often include the use of a base such as sodium carbonate and a solvent like 1-pentanol . The industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially leading to the inhibition of cellular processes . The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
4-((4-Chloroquinolin-6-yl)sulfonyl)morpholine can be compared with other similar compounds, such as:
4-Chloroquinoline: Lacks the sulfonyl and morpholine groups, leading to different chemical and biological properties.
6-Sulfonylquinoline: Contains the sulfonyl group but lacks the morpholine ring, affecting its reactivity and applications.
Morpholine derivatives: These compounds have the morpholine ring but different substituents, resulting in varied properties and uses.
Properties
Molecular Formula |
C13H13ClN2O3S |
|---|---|
Molecular Weight |
312.77 g/mol |
IUPAC Name |
4-(4-chloroquinolin-6-yl)sulfonylmorpholine |
InChI |
InChI=1S/C13H13ClN2O3S/c14-12-3-4-15-13-2-1-10(9-11(12)13)20(17,18)16-5-7-19-8-6-16/h1-4,9H,5-8H2 |
InChI Key |
HNRPYQRREATOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13007907.png)

![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}acetonitrile](/img/structure/B13007913.png)



![5-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007926.png)
![2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13007935.png)





![(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13007979.png)
